molecular formula C9H9FN2O2 B13922978 4-Cyclopropyl-5-fluoro-2-nitroaniline

4-Cyclopropyl-5-fluoro-2-nitroaniline

Cat. No.: B13922978
M. Wt: 196.18 g/mol
InChI Key: FCTFLVRXAYZCNV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group, a fluorine atom, and a nitro group

Preparation Methods

The synthesis of 4-Cyclopropyl-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropyl-5-fluoro-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the cyclopropyl group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

4-Cyclopropyl-5-fluoro-2-nitroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

4-cyclopropyl-5-fluoro-2-nitroaniline

InChI

InChI=1S/C9H9FN2O2/c10-7-4-8(11)9(12(13)14)3-6(7)5-1-2-5/h3-5H,1-2,11H2

InChI Key

FCTFLVRXAYZCNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2F)N)[N+](=O)[O-]

Origin of Product

United States

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